molecular formula C11H14BrClN2S B3033553 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide CAS No. 1052548-16-9

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide

Cat. No.: B3033553
CAS No.: 1052548-16-9
M. Wt: 321.66 g/mol
InChI Key: DRBLCNIHXXSROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide is a tetrahydropyrimidine derivative featuring a (4-chlorophenyl)methyl sulfanyl substituent at the 2-position of the heterocyclic core. Tetrahydropyrimidines are structurally related to pyrimidine, a six-membered ring with two nitrogen atoms, but are partially saturated, conferring distinct conformational and electronic properties. This compound is synthesized via reactions involving 2-thioxoacetamides and 1,3-diaminopropane, yielding moderate to high efficiencies (40–98%) depending on the synthetic route .

Tetrahydropyrimidines are pharmacologically significant due to their enzyme-inhibitory, antimicrobial, and anti-inflammatory activities . The (4-chlorophenyl)methyl sulfanyl group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, such as cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2S.BrH/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11;/h2-5H,1,6-8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBLCNIHXXSROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide typically involves the reaction of 4-chlorobenzyl mercaptan with a suitable tetrahydropyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorophenyl derivatives .

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Tetrahydropyrimidine Derivatives

Compound Name Substituent(s) Molecular Formula Anti-inflammatory Activity (% Inhibition) COX-1/COX-2 Docking (R²) Yield (%) Reference
Target Compound (Hydrobromide) (4-Chlorophenyl)methyl sulfanyl C₁₁H₁₃BrClN₂S Not reported Not tested 40
N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide 4-Chlorophenyl carboxamide C₁₁H₁₃ClN₃O 46.7% COX-1: >0.92; COX-2: >0.83 71–98
N-[4-Chloro-3-(trifluoromethyl)phenyl]-analogue 4-Chloro-3-(trifluoromethyl)phenyl carboxamide C₁₂H₁₂ClF₃N₃O 46.4% COX-1: >0.92; COX-2: >0.83 71–98
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole 4-Chlorophenyl C₉H₁₀ClN₃ Not reported Not tested 55
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride 2-Chloroethyl C₆H₁₂Cl₂N₂ Not reported Not tested Not reported

Key Findings:

  • Carboxamide vs. Sulfanyl Groups: Carboxamide derivatives (e.g., N-(4-chlorophenyl)-carboxamide) exhibit higher anti-inflammatory activity (~46%) compared to sulfanyl-substituted analogues, likely due to stronger hydrogen-bonding interactions with COX enzymes .
  • Trifluoromethyl Substitution: The addition of a trifluoromethyl group in the 3-position (N-[4-chloro-3-(trifluoromethyl)phenyl]-analogue) marginally reduces activity (46.4% vs. 46.7%), suggesting steric or electronic effects may hinder optimal binding .

Physicochemical and Thermo-Property Considerations

  • Thermochemical Data: Limited thermochemical parameters are available for the parent 1,4,5,6-tetrahydropyrimidine due to unvalidated group-additivity terms . Derivatives like 2-methyl-1,4,5,6-tetrahydropyrimidine (CAS 4271-95-8) have well-characterized molecular weights (98.15 g/mol) and LogP values (0.16), suggesting moderate lipophilicity .
  • Halogen Effects: Chlorine substituents (e.g., 4-chlorophenyl or chloroethyl groups) enhance stability and bioavailability but may increase molecular weight and reduce solubility .

Biological Activity

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydropyrimidine ring and a sulfanyl group, suggests diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C11H14BrClN2S
  • IUPAC Name : 2-[(4-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine; hydrobromide
  • CAS Number : 1052548-16-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Activity :
    • The compound has shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In a comparative study, it outperformed several known antibiotics in inhibiting bacterial growth .
  • Enzyme Inhibition :
    • The compound exhibits significant inhibition of acetylcholinesterase (AChE) and urease enzymes. Inhibitory concentrations (IC50) for AChE were reported in the range of 1-3 µM, indicating strong potential for treating conditions like Alzheimer's disease .
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may have anticancer effects. It was evaluated against various human tumor cell lines and demonstrated selective cytotoxicity, particularly towards renal and breast cancer cells.

The mechanism of action involves interaction with specific molecular targets:

  • Binding to Enzymes : The sulfanyl group is believed to facilitate binding to the active sites of enzymes like AChE, thereby inhibiting their function.
  • Modulation of Receptors : The tetrahydropyrimidine structure may interact with various receptors involved in cell signaling pathways related to growth and apoptosis.

Study 1: Antibacterial Efficacy

In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized derivatives of tetrahydropyrimidines and tested their antibacterial activity. The compound exhibited significant efficacy against multiple bacterial strains with varying degrees of susceptibility .

Study 2: Enzyme Inhibition Profile

A detailed analysis conducted by Aziz-ur-Rehman et al. evaluated the enzyme inhibitory potential of several tetrahydropyrimidine derivatives. The results indicated that the compound's IC50 values for urease inhibition were notably lower than those of established urease inhibitors, suggesting its potential as a therapeutic agent for conditions like urinary tract infections .

Data Table: Biological Activity Summary

Activity Type Target/Pathway IC50/Effectiveness Reference
AntibacterialSalmonella typhiModerate to strong
Bacillus subtilisModerate
Enzyme InhibitionAcetylcholinesterase (AChE)1-3 µM
UreaseLower than established drugs
AnticancerHuman tumor cell linesSelective cytotoxicity

Q & A

Q. What are the optimal conditions for synthesizing 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide to ensure high yield and purity?

  • Methodological Answer : The synthesis involves coupling a 4-chlorobenzyl thiol group to a tetrahydropyrimidine core under basic conditions. Key steps include:
  • Using K₂CO₃ in dichloromethane (DCM) to deprotonate the thiol group for nucleophilic substitution .
  • Microwave-assisted reactions (110°C, DMF solvent) to accelerate cyclization, reducing side-product formation .
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in methanol to achieve >95% purity.
    Table 1 : Synthesis Optimization Parameters
ParameterOptimal ConditionImpact on Yield/Purity
BaseK₂CO₃Enhances nucleophilicity of thiol
SolventDMFFacilitates microwave heating
Temperature110°CReduces reaction time by 60%

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl linkage at C2, tetrahydropyrimidine ring protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (m/z calculated for C₁₁H₁₃BrClN₂S: 343.96) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water, 0.1% TFA).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Systematic Variability Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding factors. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or metabolic stability .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?

  • Methodological Answer :
  • Fragment-Based Design : Modify the 4-chlorophenyl or sulfanyl groups to assess their roles in target binding. For example, replacing the chlorophenyl group with fluorophenyl analogs alters hydrophobicity and π-π interactions .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins like kinases or GPCRs .
  • In Vitro Profiling : Screen derivatives against a panel of enzymes/receptors to quantify selectivity ratios (e.g., Ki values) .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic pathways of this compound?

  • Methodological Answer :
  • Synthesis of Labeled Analogs : Introduce ¹³C at the tetrahydropyrimidine ring using labeled precursors (e.g., ¹³C-urea) during cyclization .
  • Mass Spectrometry Imaging (MSI) : Track metabolite distribution in tissues (e.g., liver microsomes) to identify oxidation or demethylation sites .
  • Stable Isotope Tracing : Quantify labeled metabolites via LC-MS/MS to map hepatic vs. renal clearance pathways .

Data Contradiction & Validation

Q. Why might crystallographic data conflict with computational predictions for this compound’s conformation?

  • Methodological Answer :
  • Solvent Effects : X-ray structures (solid-state) may differ from MD simulations (solution-phase) due to crystal packing forces. Use polarizable continuum models (PCM) in simulations to mimic solvent environments .
  • Tautomeric States : The tetrahydropyrimidine ring may adopt different tautomeric forms under varying pH conditions. Validate via pH-dependent NMR .

Safety & Stability

Q. What protocols ensure safe handling and long-term stability of this hygroscopic compound?

  • Methodological Answer :
  • Storage : Keep in a desiccator with silica gel at –20°C to prevent hydrolysis of the hydrobromide salt .
  • Waste Management : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal, adhering to H303/H313/H333 safety protocols .

Method Development

Q. How to develop a validated LC-MS/MS method for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate the compound from plasma .
  • MS Parameters : Optimize MRM transitions (m/z 343.96 → 259.1 for quantification; 343.96 → 171.0 for confirmation) with a LOQ of 1 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.